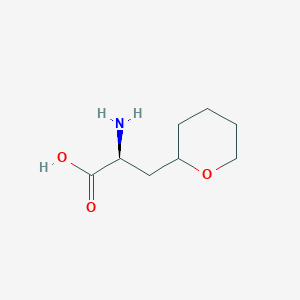
(2S)-2-Amino-3-(oxan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(oxan-2-yl)propanoic acid: is an organic compound that features an amino group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(oxan-2-yl)propanoic acid typically involves the use of amino acids as starting materials. One common method is the cyclization of amino acids with oxane derivatives under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-yl derivatives, while reduction can produce various amino alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-Amino-3-(oxan-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: This compound is of interest in biological research due to its potential role in metabolic pathways. It is studied for its interactions with enzymes and its effects on cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in designing compounds that can interact with specific biological targets.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it valuable in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-Benzyl-3-(oxan-2-yl)propanoic acid: This compound has a similar structure but includes a benzyl group, which may alter its reactivity and applications.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives: These compounds share structural similarities and are studied for their cytotoxicity and enzyme inhibition properties.
Uniqueness: (2S)-2-Amino-3-(oxan-2-yl)propanoic acid is unique due to its specific combination of an amino group and an oxane ring. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(oxan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
XHRQGKXGXSRDQV-MLWJPKLSSA-N |
Isomeric SMILES |
C1CCOC(C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCOC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



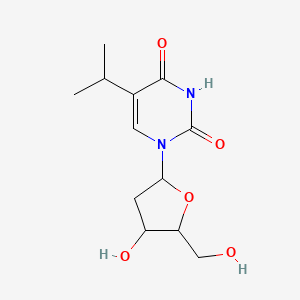
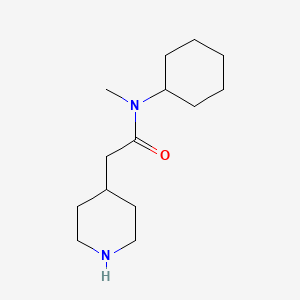
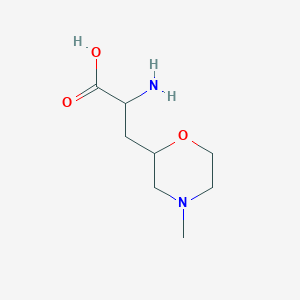
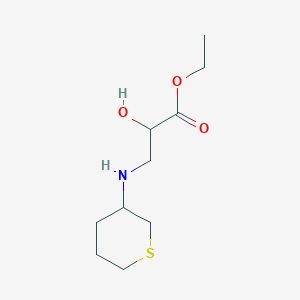
![1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13340498.png)
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![5-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13340511.png)

![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)
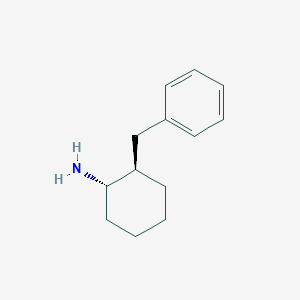

![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
